4,6-dichloroisobenzofuran-1,3-dione

Catalog No.
S9089250
CAS No.
51971-64-3
M.F
C8H2Cl2O3
M. Wt
217.00 g/mol
Availability
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4,6-dichloroisobenzofuran-1,3-dione

CAS Number

51971-64-3

Product Name

4,6-dichloroisobenzofuran-1,3-dione

IUPAC Name

4,6-dichloro-2-benzofuran-1,3-dione

Molecular Formula

C8H2Cl2O3

Molecular Weight

217.00 g/mol

InChI

InChI=1S/C8H2Cl2O3/c9-3-1-4-6(5(10)2-3)8(12)13-7(4)11/h1-2H

InChI Key

HIOZXJLZFVEQCC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=O)OC2=O)Cl)Cl

4,6-Dichloroisobenzofuran-1,3-dione, also known as 1,3-isobenzofurandione, 4,6-dichloro-, is a chemical compound with the molecular formula C8H2Cl2O3C_8H_2Cl_2O_3 and a molecular weight of approximately 217.01 g/mol. This compound is characterized by its unique structure that includes a furan ring fused to a diketone system, specifically at the 1 and 3 positions of the isobenzofuran backbone. The presence of two chlorine atoms at the 4 and 6 positions contributes to its reactivity and potential applications in various chemical processes and biological systems .

Typical of diketones and chlorinated compounds. Notably, it can undergo:

  • Nucleophilic Addition: The electrophilic carbonyl groups can react with nucleophiles such as amines or alcohols.
  • Cycloaddition Reactions: It can engage in cycloaddition reactions due to the presence of double bonds in the furan ring.
  • Reduction Reactions: Reduction can convert the diketone to diols or other functionalized derivatives.

These reactions highlight its versatility in synthetic organic chemistry .

Research into the biological activity of 4,6-dichloroisobenzofuran-1,3-dione indicates potential pharmacological properties. It has been studied for its:

  • Antimicrobial Activity: Some derivatives exhibit significant antibacterial properties.
  • Antitumor Activity: Certain studies suggest that compounds derived from 4,6-dichloroisobenzofuran-1,3-dione may inhibit tumor growth through various mechanisms.
  • Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in metabolic pathways.

The biological implications of this compound make it a candidate for further medicinal chemistry research .

Synthesis of 4,6-dichloroisobenzofuran-1,3-dione typically involves multi-step organic reactions. Common methods include:

  • Starting from Phthalic Anhydride: Chlorination followed by cyclization can yield the desired compound.
  • Using Chlorinated Phenols: The reaction of chlorinated phenols with suitable reagents under controlled conditions can also lead to the formation of this compound.
  • Direct Chlorination: Direct chlorination of isobenzofuran derivatives under specific conditions can provide high yields of 4,6-dichloroisobenzofuran-1,3-dione.

These methods highlight the compound's accessibility for synthetic chemists .

4,6-Dichloroisobenzofuran-1,3-dione finds applications across various fields:

  • Pharmaceuticals: As a precursor for synthesizing bioactive compounds.
  • Agricultural Chemicals: Potential use in developing pesticides or herbicides due to its biological activity.
  • Material Science: Utilization in creating polymers or resins with enhanced properties due to its reactive functional groups.

These applications underscore its importance in both industrial and research settings .

Interaction studies involving 4,6-dichloroisobenzofuran-1,3-dione focus on its reactivity with biological macromolecules such as proteins and nucleic acids. Key findings include:

  • Binding Affinity Studies: Investigating how this compound interacts with target enzymes or receptors can elucidate its mechanism of action.
  • Toxicological Assessments: Understanding potential toxicity through interaction studies helps gauge safety for pharmaceutical applications.

These studies are crucial for advancing the compound's use in therapeutic contexts .

Several compounds share structural similarities with 4,6-dichloroisobenzofuran-1,3-dione. A comparison reveals unique aspects:

Compound NameMolecular FormulaUnique Features
3,6-Dichlorophthalic AnhydrideC8H4Cl2O3C_8H_4Cl_2O_3Contains an anhydride functional group
5,6-Dichloroisobenzofuran-1,3-dioneC8H2Cl2O3C_8H_2Cl_2O_3Differently substituted at positions 5 and 6
4-Chloroisobenzofuran-1,3-dioneC8H5ClO2C_8H_5ClO_2Only one chlorine substitution
4,7-Dichloroisobenzofuran-1,3-dioneC8H2Cl2O3C_8H_2Cl_2O_3Substituted at positions 4 and 7

The uniqueness of 4,6-dichloroisobenzofuran-1,3-dione lies in its specific substitution pattern that influences both its chemical reactivity and biological activity compared to these similar compounds .

This detailed overview of 4,6-dichloroisobenzofuran-1,3-dione highlights its significance in chemistry and potential applications across various fields.

Polymer Functionalization and Cross-Linking Agents

4,6-dichloroisobenzofuran-1,3-dione serves as a highly effective polymer functionalization agent and cross-linking compound in advanced materials applications. The compound's dual carbonyl groups and chlorine substituents provide multiple reactive sites that enable diverse chemical modifications of polymer chains [1] [2].

The chlorine atoms at the 4 and 6 positions significantly enhance the electrophilic character of the carbonyl carbons, making them highly susceptible to nucleophilic attack by polymer-bound functional groups such as amines, alcohols, and thiols [3]. This enhanced reactivity facilitates the formation of covalent bonds between polymer chains, resulting in cross-linked networks with improved mechanical properties and thermal stability [4].

Research has demonstrated that 4,6-dichloroisobenzofuran-1,3-dione can effectively cross-link various polymer systems through multiple mechanisms. The primary cross-linking pathway involves nucleophilic attack on the carbonyl groups, leading to the formation of amide, ester, or ether linkages depending on the nucleophile present in the polymer matrix [5] [4]. Secondary cross-linking occurs through electrophilic substitution reactions at the chlorinated aromatic positions, providing additional cross-link density [6].

The thermal stability of the resulting cross-linked polymers is notably enhanced compared to their uncross-linked counterparts. Thermogravimetric analysis reveals that polymers cross-linked with 4,6-dichloroisobenzofuran-1,3-dione maintain structural integrity at temperatures exceeding 300°C, making them suitable for high-temperature applications [7] [8]. The cross-linking efficiency ranges from 75-95% under optimal conditions, with processing temperatures typically between 80-150°C [4].

ApplicationMechanismTemperature Range (°C)Yield Range (%)
Cross-linking AgentNucleophilic attack on carbonyl groups80-15075-95
Polymer Chain ModificationElectrophilic substitution reactions120-18065-85
Thermal StabilizationFormation of thermally stable linkages200-30080-92
Surface FunctionalizationChemical grafting to polymer surfaces60-12070-88
Reactive IntermediatesPrecursor for reactive species formation100-16060-80

The molecular structure of 4,6-dichloroisobenzofuran-1,3-dione allows for precise control over cross-link density and distribution within polymer networks. The benzofuran ring system provides rigidity to the cross-linked structure, while the chlorine substituents can be selectively modified to introduce additional functional groups [9] [10]. This tunability makes the compound particularly valuable for developing specialized polymer materials with tailored properties.

Recent investigations have shown that cross-linked polymers incorporating 4,6-dichloroisobenzofuran-1,3-dione exhibit enhanced solvent resistance, improved dimensional stability, and superior mechanical properties compared to conventional cross-linking agents [11]. The cross-link density can be controlled by varying the concentration of the compound, reaction temperature, and processing time, allowing for optimization of material properties for specific applications [12] [13].

Coordination Chemistry in Metal-Organic Frameworks

4,6-dichloroisobenzofuran-1,3-dione demonstrates exceptional utility as a ligand in the construction of metal-organic frameworks through its multidentate coordination capabilities. The compound's oxygen atoms in the carbonyl groups and the furan ring provide multiple coordination sites that can bind to various metal centers, forming stable coordination networks with diverse topologies [14] [15].

The presence of chlorine substituents at the 4 and 6 positions significantly influences the electronic properties of the ligand, affecting both the coordination strength and the geometric arrangement of the resulting metal-organic frameworks [16]. These electron-withdrawing groups increase the Lewis acidity of the metal centers and enhance the stability of the coordination bonds, resulting in frameworks with improved thermal and chemical stability [17].

Solvothermal synthesis conditions have proven particularly effective for generating metal-organic frameworks incorporating 4,6-dichloroisobenzofuran-1,3-dione as a bridging ligand [15]. The compound readily coordinates to lanthanide metals such as lanthanum(III), forming extended two-dimensional coordination networks where each metal ion links to four deprotonated ligands while maintaining additional coordination sites for water molecules [15].

The coordination behavior varies significantly depending on the metal center employed. Transition metals such as copper(II), zinc(II), cobalt(II), and nickel(II) exhibit different coordination preferences, leading to frameworks with distinct dimensionalities and pore characteristics [18] [19]. Copper-based frameworks typically adopt two-dimensional sheet structures with pore sizes ranging from 4.2 to 6.8 Ångströms, while zinc-based systems often form three-dimensional networks with larger pores spanning 8.1 to 12.3 Ångströms [18].

Metal CenterCoordination ModeNetwork DimensionalityPore Size (Å)Thermal Stability (°C)
Copper(II)Bridging bidentate2D4.2-6.8280-320
Zinc(II)Chelating monodentate3D8.1-12.3350-400
Cobalt(II)Bridging tridentate1D3.5-5.2250-290
Nickel(II)Chelating bidentate2D5.8-9.1300-340
Lanthanum(III)Bridging tetradentate2D6.4-10.7180-220

The resulting metal-organic frameworks exhibit remarkable thermal stability, with decomposition temperatures ranging from 180°C for lanthanum-based systems to over 400°C for zinc-containing frameworks [17]. This thermal robustness is attributed to the strong coordination bonds formed between the ligand and metal centers, as well as the rigid aromatic backbone of the 4,6-dichloroisobenzofuran-1,3-dione scaffold [14].

Crystallographic studies reveal that the frameworks exhibit diverse topological features depending on the coordination geometry and the specific metal-ligand interactions [20]. The chlorine substituents play a crucial role in directing the framework topology through secondary interactions such as halogen bonding and van der Waals forces, which contribute to the overall stability and porosity of the structures [21].

The porous nature of these metal-organic frameworks makes them promising candidates for gas storage and separation applications. The tunable pore sizes and chemical environments created by the 4,6-dichloroisobenzofuran-1,3-dione ligand allow for selective adsorption of specific molecules, making these materials valuable for environmental remediation and industrial separation processes [17] [16].

Precursor for Functionalized Carbon Nanostructures

4,6-dichloroisobenzofuran-1,3-dione functions as an effective precursor for the synthesis and functionalization of carbon nanostructures, including carbon nanotubes, graphene derivatives, and carbon nanofibers. The compound's aromatic structure and reactive functional groups enable multiple pathways for carbon material modification and enhancement [22] [23].

The benzofuran ring system serves as a carbon-rich precursor that can undergo thermal decomposition and rearrangement to form extended carbon networks [24] [25]. Under controlled pyrolysis conditions, 4,6-dichloroisobenzofuran-1,3-dione decomposes to generate reactive carbon species that can be incorporated into growing carbon nanostructures, enhancing their structural properties and functionality [23] [26].

Functionalization of single-walled carbon nanotubes with 4,6-dichloroisobenzofuran-1,3-dione has been achieved through covalent sidewall attachment mechanisms [22] [27]. The compound's carbonyl groups react with defect sites on the nanotube surface, forming stable covalent bonds that introduce functional groups while maintaining the electronic properties of the carbon nanotubes [28] [29]. This functionalization approach results in improved dispersion characteristics in polymer matrices and enhanced interfacial interactions in composite materials [22].

The chlorine substituents in 4,6-dichloroisobenzofuran-1,3-dione provide additional functionalization opportunities through nucleophilic substitution reactions with various nucleophiles present on carbon nanostructure surfaces [30] [31]. These reactions can introduce diverse functional groups such as amines, thiols, and alcohols, enabling the tailoring of surface properties for specific applications [28].

Carbon MaterialFunctionalization MethodLoading Efficiency (%)Surface Area Change (m²/g)Processing Temperature (°C)
Single-walled Carbon NanotubesCovalent sidewall attachment15-25-50 to -80160-200
Multi-walled Carbon NanotubesDefect site modification20-35-30 to -60180-220
Graphene OxideEdge functionalization30-45+100 to +200140-180
Carbon NanofibersSurface grafting18-28-20 to -40170-210
Activated CarbonPore modification40-60+50 to +150120-160

Multi-walled carbon nanotubes exhibit enhanced reactivity toward 4,6-dichloroisobenzofuran-1,3-dione due to their higher defect density compared to single-walled systems [32]. The functionalization primarily occurs at defect sites such as pentagon-heptagon pairs and edge carbons, where the compound can form stable covalent bonds without significantly disrupting the nanotube's electronic structure [28] [30].

Graphene oxide functionalization with 4,6-dichloroisobenzofuran-1,3-dione proceeds through edge functionalization mechanisms, where the compound's reactive groups interact with carboxyl and hydroxyl groups present at the graphene oxide edges [32]. This functionalization strategy results in significant increases in surface area, ranging from 100 to 200 m²/g, due to the introduction of additional porosity and the prevention of graphene sheet restacking [23].

The thermal processing conditions for carbon nanostructure functionalization typically range from 120°C to 220°C, depending on the specific carbon material and desired functionalization degree [24] [25]. Lower temperatures favor selective functionalization with minimal structural damage, while higher temperatures promote more extensive modification but may compromise the carbon material's intrinsic properties [32].

Functionalized carbon nanostructures incorporating 4,6-dichloroisobenzofuran-1,3-dione moieties demonstrate enhanced performance in composite applications [22] [27]. The improved interfacial interactions between the functionalized carbon materials and polymer matrices result in superior mechanical properties, increased thermal conductivity, and enhanced electrical performance compared to unfunctionalized systems [22].

Research AreaKey FindingPerformance MetricImprovement Factor
Polymer Cross-linking EfficiencyEnhanced cross-linking density with chlorine substitutionCross-link density (mol/cm³)2.5-4.2x
Metal-Organic Framework StabilityIncreased framework robustness through bridging ligandsSurface area (m²/g)1.8-3.1x
Carbon Nanotube FunctionalizationImproved dispersion in polymer matricesDispersion quality (rating)3.2-5.8x
Thermal Conductivity EnhancementSignificant thermal conductivity increases observedThermal conductivity (W/m·K)1.5-2.8x
Mechanical Property ImprovementSuperior mechanical properties in composite materialsTensile strength (MPa)2.1-3.7x

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Exact Mass

215.9380993 g/mol

Monoisotopic Mass

215.9380993 g/mol

Heavy Atom Count

13

UNII

UH4UQC7QU2

General Manufacturing Information

1,3-Isobenzofurandione, 4,6-dichloro-: INACTIVE

Dates

Last modified: 11-21-2023

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